molecular formula C27H23N3O4S B11520220 Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate

Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate

Cat. No.: B11520220
M. Wt: 485.6 g/mol
InChI Key: QQWQGAOKEWKXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of benzothiazole derivatives, including Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate, can be achieved through several synthetic pathways. Common methods include:

Chemical Reactions Analysis

Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group by another.

Scientific Research Applications

Benzothiazole derivatives, including Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate, have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Benzyl 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-5-oxopyrrolidine-1-carboxylate can be compared with other benzothiazole derivatives, such as:

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C27H23N3O4S

Molecular Weight

485.6 g/mol

IUPAC Name

benzyl 2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C27H23N3O4S/c1-17-7-12-21-23(15-17)35-26(29-21)19-8-10-20(11-9-19)28-25(32)22-13-14-24(31)30(22)27(33)34-16-18-5-3-2-4-6-18/h2-12,15,22H,13-14,16H2,1H3,(H,28,32)

InChI Key

QQWQGAOKEWKXMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCC(=O)N4C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.